molecular formula C16H15N7OS2 B12120405 Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide CAS No. 133506-48-6

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide

Cat. No.: B12120405
CAS No.: 133506-48-6
M. Wt: 385.5 g/mol
InChI Key: OHHPJYUCHORKST-UHFFFAOYSA-N
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Description

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a tetrazole ring, and a thioacetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the thioacetic acid group, and the coupling with the phenylamino thioxomethyl hydrazide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have distinct chemical and physical properties.

Scientific Research Applications

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and thioacetic acid analogs, such as:

  • Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester
  • [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid

Uniqueness

What sets acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological systems, making it a valuable compound for research and development.

Properties

CAS No.

133506-48-6

Molecular Formula

C16H15N7OS2

Molecular Weight

385.5 g/mol

IUPAC Name

1-phenyl-3-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiourea

InChI

InChI=1S/C16H15N7OS2/c24-14(18-19-15(25)17-12-7-3-1-4-8-12)11-26-16-20-21-22-23(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,24)(H2,17,19,25)

InChI Key

OHHPJYUCHORKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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